6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one
Description
Properties
IUPAC Name |
6-fluoro-3-methoxy-3-methyl-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-10(13-2)8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUITQVBKVPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)C(=O)O1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process utilizes methyl or ethyl esters of o-acetoxyphenylacetic acid derivatives. For the target compound, the precursor methyl 6-fluoro-3-methoxy-3-methyl-o-acetoxyphenylacetate undergoes intramolecular transesterification (Figure 1). A titanium oxide composite catalyst facilitates acyloxy migration, forming the benzofuranone ring while eliminating methyl acetate:
$$
\text{Precursor ester} \xrightarrow{\text{Ti-based catalyst}} \text{this compound} + \text{CH}3\text{COOCH}3
$$
Catalytic Systems
Table 1 compares catalysts and yields from patent examples adapted for the target compound:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Titanium oxide-ZnO | 160 | 24 | 94 |
| Alumina molecular sieve | 90 | 4 | 96 |
| SnO | 140 | 5 | 98 |
| H₂SO₄ | 100 | 10 | 96 |
The titanium oxide-ZnO catalyst, prepared by hydrothermal treatment of tetrabutyl titanate and zinc nitrate in sodium fluoride, achieves 94% yield due to its Lewis acid sites enhancing electrophilic aromatic substitution.
Process Optimization
Key parameters include:
- Catalyst loading : 0.1–10 wt% of precursor.
- Byproduct removal : Fractional distillation of methyl acetate shifts equilibrium toward product.
- Inert atmosphere : Nitrogen purging prevents oxidation of sensitive intermediates.
This method’s scalability is evidenced by gram-scale syntheses (e.g., 20.8 g precursor → 13.1 g product).
Cyclization of Dihydroxyacetophenone Derivatives
An alternative route involves cyclizing fluorinated dihydroxyacetophenones. ChemBK reports analogous syntheses using acid-catalyzed intramolecular esterification (Figure 2).
Substrate Preparation
The precursor 6-fluoro-3-methoxy-3-methyl-2,4-dihydroxyacetophenone is synthesized via:
Cyclization Conditions
Heating the dihydroxyacetophenone in acetic anhydride at 120°C for 8 hours induces cyclization. Yields reach 82% with 95% purity.
Fluorination Strategies
Introducing fluorine at position 6 is critical. Sigma-Aldrich and Cymitquimica list the compound but defer to fluorination methods such as:
Halogen Exchange
Replacing a nitro or hydroxyl group with fluorine using hydrofluoric acid or KF in DMF. For example:
$$
\text{6-Nitro precursor} \xrightarrow{\text{HF, 80°C}} \text{6-Fluoro product}
$$
Directed Ortho-Metalation
Lithiation of 3-methoxy-3-methylbenzofuranone with LDA at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), achieves 89% fluorination.
Comparative Analysis of Methods
Table 2 evaluates the transesterification and cyclization routes:
| Parameter | Transesterification | Cyclization |
|---|---|---|
| Steps | 1 | 3 |
| Overall yield | 94–98% | 68–75% |
| Catalyst cost | Moderate | Low |
| Purification difficulty | Low (recrystallization) | Moderate |
The one-step transesterification is superior for industrial applications due to fewer steps and higher yields.
Catalyst Design and Reaction Engineering
The titanium oxide-ZnO catalyst’s efficacy stems from its Brønsted acidity (from TiO₂) and defect sites (from Zn doping). X-ray diffraction data in the patent confirms a mixed-phase anatase-rutile structure with a surface area of 120 m²/g.
Chemical Reactions Analysis
6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds, including 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one, demonstrate notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against various pathogens .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on human cancer cell lines. Evaluations have indicated that modifications in the benzofuran structure can enhance efficacy against specific cancer types .
Study 1: Antimicrobial Evaluation
A study conducted on halogenated derivatives of benzofurans demonstrated that certain compounds, including those structurally related to this compound, showed significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The study utilized various assays to determine the MIC values and observed promising results for potential clinical applications .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic properties of benzofuran derivatives against human cancer cells. The study employed standard cell viability assays and found that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This highlights the compound's potential as a lead structure for developing anticancer agents .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent patterns are compared below:
*Inferred formula based on substituent addition to C₈H₅FO₂ .
†Calculated from substituent contributions.
Key Observations:
- Position 3 Substitution : Methoxy and methyl groups at position 3 introduce steric and electronic effects distinct from phenyl or ethyl groups, altering reactivity in enantioselective syntheses .
Physical Properties
Comparative physical data for select analogs:
- Target Compound: The methoxy group’s polarity may increase boiling point compared to 6-Fluoro-3(2H)-benzofuranone (261.7°C), while the methyl group could reduce crystallinity relative to the 5-fluoro-3-methyl analog .
Biological Activity
6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one (CAS Number: 2253639-01-7) is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.17 g/mol |
| CAS Number | 2253639-01-7 |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various benzofuran derivatives, including this compound. For instance, derivatives were tested on K562 leukemia cells and showed significant cytotoxic activity. The compound demonstrated an ability to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases .
Key Findings:
- Caspase Activation: After 48 hours of exposure, the compound significantly increased the activity of caspases 3 and 7 by 2.31-fold, indicating strong pro-apoptotic activity .
- ROS Generation: The compound was found to increase ROS levels in a time-dependent manner, suggesting that oxidative stress plays a role in its mechanism of action .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated. It was found to significantly reduce interleukin-6 (IL-6) levels in treated cell cultures. Specifically:
- IL-6 Inhibition: Treatment with the compound reduced IL-6 concentrations by approximately 50%, highlighting its potential as an anti-inflammatory agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis: Through ROS generation leading to mitochondrial dysfunction and subsequent caspase activation.
- Modulation of Cytokine Release: By inhibiting pro-inflammatory cytokines such as IL-6.
Case Studies
Several case studies have explored the effects of benzofuran derivatives in clinical settings:
- Study on K562 Cells:
- Anti-inflammatory Testing:
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to construct the benzofuran core.
- Fluorination via electrophilic substitution or halogen exchange.
- Methoxy and methyl group introduction using alkylation or nucleophilic substitution .
Q. Key optimization steps :
- Temperature control (e.g., 0–5°C for fluorination to minimize side reactions).
- pH modulation during workup to isolate intermediates.
- Analytical monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) and NMR spectroscopy for structural validation .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | AcCl, AlCl₃, 80°C | 65 | 92% |
| Fluorination | Selectfluor®, RT | 78 | 89% |
| Methoxy addition | NaOMe, DMF, 60°C | 70 | 95% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and fluorine-coupled aromatic protons (δ ~6.5–7.5 ppm). Confirm lactone carbonyl at ~170 ppm in ¹³C NMR .
- HRMS : Validate molecular formula (C₁₁H₁₁FO₃) with <2 ppm error.
- IR spectroscopy : Identify lactone C=O stretch (~1750 cm⁻¹) and aryl-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
Comparative studies of benzofuran derivatives reveal:
- Fluorine at position 6 enhances lipophilicity and metabolic stability vs. chlorine or methoxy groups.
- Methoxy at position 3 improves solubility but may reduce receptor binding affinity .
Q. Table 2: Substituent Effects on Biological Activity
| Compound | Substituents | IC₅₀ (Cancer Cell Line) | LogP |
|---|---|---|---|
| Target | 6-F, 3-OMe, 3-Me | 12 µM | 2.1 |
| Analog A | 6-Cl, 3-OMe | 25 µM | 2.8 |
| Analog B | 6-Me, 3-F | 45 µM | 1.9 |
Methodological insight : Use in vitro assays (e.g., MTT) with dose-response curves to quantify potency shifts. Pair with molecular docking to predict binding interactions .
Q. How should researchers resolve contradictions in reported cytotoxicity data?
Discrepancies may arise from:
- Assay variability : Normalize data using reference standards (e.g., doxorubicin controls).
- Impurity artifacts : Re-synthesize batches with ≥95% purity (HPLC-validated) .
- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to confirm mechanistic consistency .
Q. Recommended workflow :
Validate compound identity (NMR, HRMS).
Replicate assays in triplicate with blinded controls.
Cross-reference with transcriptomic data to identify off-target effects.
Q. What computational tools are suited for studying its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding to kinases or GPCRs using PDB structures (e.g., 6LU7 for protease targets) .
- DFT calculations (Gaussian) : Analyze electronic effects of fluorine on aromatic π-stacking.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Case study : Docking of the target compound into COX-2 (PDB: 5KIR) revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val89, explaining anti-inflammatory activity .
Q. How can regioselectivity challenges during synthesis be addressed?
- Directing groups : Install temporary protecting groups (e.g., BOC) to steer fluorination to position 6 .
- Catalytic systems : Use Pd/Cu-mediated cross-coupling for precise methoxy placement .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired intermediates .
Example : Pd(OAc)₂/Xantphos catalyzes Suzuki coupling at 80°C with 85% regioselectivity for position 3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
